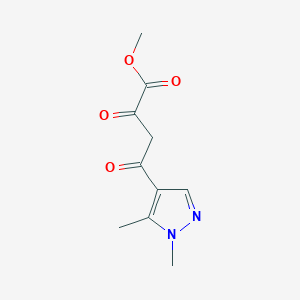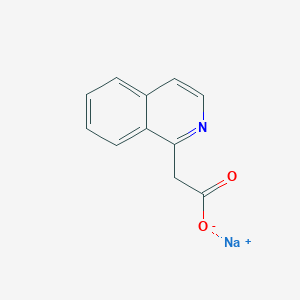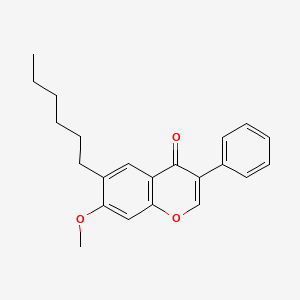
6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” is a chemical compound with the linear formula C22H24O3 . It has a molecular weight of 336.435 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” is defined by its linear formula C22H24O3 . For a more detailed molecular structure analysis, it would be best to use specialized software or databases that provide 3D molecular structures.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” include a molecular weight of 336.435 . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to a detailed chemical database or the product’s Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación
Molecular Docking and Structural Analysis
Research on novel hybrid compounds containing pyrazole and coumarin cores, including derivatives of chromen-4-one, has been conducted to explore their molecular structures and interactions. Through molecular docking studies, compounds have been evaluated for their binding interactions with biological targets such as interleukin-6 (IL-6). These studies utilize computational approaches to predict how these compounds might interact with proteins, contributing to the development of potential therapeutic agents (Sert et al., 2018).
Antimicrobial Activity
Another area of research involves the synthesis and evaluation of chromen-4-one derivatives for their antimicrobial properties. Studies have synthesized novel compounds and tested their efficacy against various bacterial and fungal strains. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides insights into how their chemical structure influences their biological activity (Mandala et al., 2013).
Phototransformation and Synthetic Applications
Research has also been conducted on the phototransformation of chromen-4-one derivatives, leading to the discovery of novel photocyclisation and dealkoxylation processes. These studies not only reveal the photochemical behavior of these compounds but also open new pathways for synthesizing complex molecular structures with potential applications in materials science and organic synthesis (Khanna et al., 2015).
Photovoltaic Properties
The electronic and photovoltaic properties of chromen-2-one-based organic dyes have been explored for their application in dye-sensitized solar cells. This research provides valuable insights into how structural modifications of these compounds can influence their light-capturing and electron injection capabilities, potentially enhancing the efficiency of solar cells (Gad et al., 2020).
Safety And Hazards
Sigma-Aldrich provides “6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) .
Propiedades
IUPAC Name |
6-hexyl-7-methoxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-3-4-5-7-12-17-13-18-21(14-20(17)24-2)25-15-19(22(18)23)16-10-8-6-9-11-16/h6,8-11,13-15H,3-5,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHIUSNXNUEOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

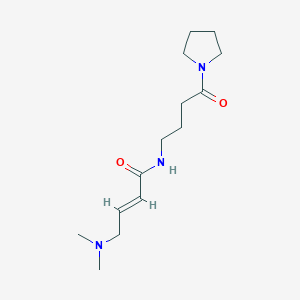
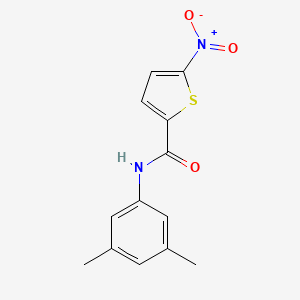
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)
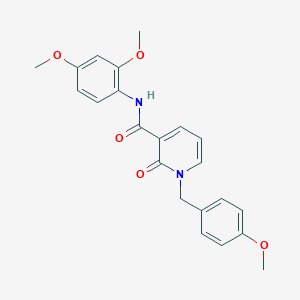
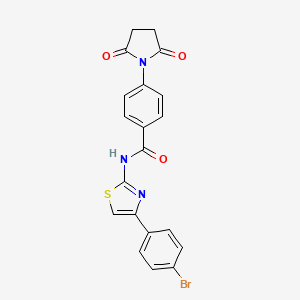
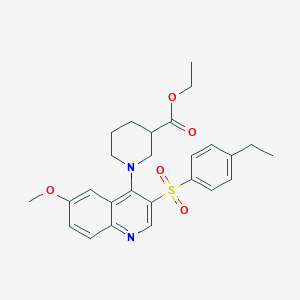
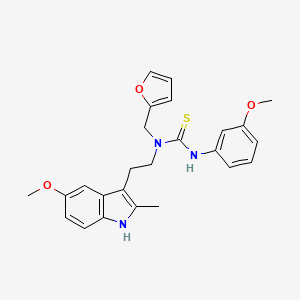
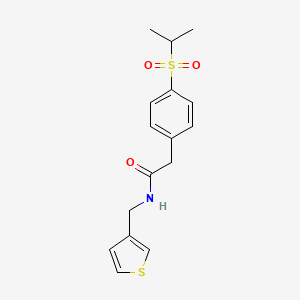
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
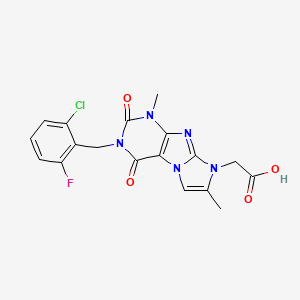
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)
![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)
